N-(2-fluoroethyl)cyclohexanamine hydrochloride
Description
Contextual Significance of Fluoroalkylated Amines in Contemporary Medicinal Chemistry and Chemical Biology
Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The C-F bond is significantly stronger than a C-H bond, making it more resistant to cleavage. This increased stability can lead to a longer biological half-life and improved bioavailability of a drug candidate. In the context of chemical biology, fluorinated amines serve as valuable probes for studying biological systems, for instance, through 19F NMR spectroscopy, which offers a sensitive and selective tool for monitoring molecular interactions and metabolic pathways.
Historical Perspective on the Research and Development of Cyclohexanamine Derivatives
Cyclohexanamine, a primary aliphatic amine, has a long history as a versatile intermediate in the synthesis of a wide range of organic compounds. wikipedia.org Its derivatives have been explored for various industrial and pharmaceutical applications. Historically, research into cyclohexanamine derivatives has been driven by the need for new vulcanization accelerators in the rubber industry and as corrosion inhibitors. wikipedia.org
In the realm of medicinal chemistry, the cyclohexanamine scaffold is a key structural motif in a number of therapeutic agents. The development of various pharmaceuticals has utilized cyclohexanamine as a starting material or a key intermediate. researchgate.net Research has shown that substitution on the amine or the cyclohexane (B81311) ring can lead to a diverse array of biological activities. This has spurred ongoing interest in the synthesis and evaluation of novel functionalized cyclohexanamine derivatives for potential therapeutic applications. researchgate.net The evolution of synthetic methodologies has allowed for the introduction of a wide variety of functional groups onto the cyclohexanamine core, expanding the chemical space available for drug discovery programs. nih.govucdavis.edu
Overview of Fundamental Research Directions and Methodological Paradigms
Fundamental research involving N-(2-fluoroethyl)cyclohexanamine hydrochloride and related compounds generally falls into several key areas. A primary focus is the development of novel synthetic methodologies for the selective introduction of fluoroalkyl groups onto amine scaffolds. This includes exploring various fluorinating agents and optimizing reaction conditions to achieve high yields and purity.
Another significant research direction is the investigation of the physicochemical properties of these compounds. This involves detailed characterization using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to elucidate their three-dimensional structure and electronic properties. Understanding these properties is crucial for predicting their behavior in biological systems and for designing molecules with specific functions.
In the context of biomedical research, studies may explore the biological activities of functionalized cyclohexanamines. While specific research on this compound is not widely published, analogous compounds are often evaluated in screening assays to identify potential leads for drug development. Methodological paradigms in this area involve a combination of chemical synthesis, analytical characterization, and biological evaluation to systematically explore the structure-activity relationships of this class of compounds.
Interactive Data Table of Related Cyclohexanamine Derivatives
| Compound Name | CAS Number | Molecular Formula | Application/Research Area |
| Cyclohexanamine | 108-91-8 | C₆H₁₃N | Intermediate in synthesis, corrosion inhibitor wikipedia.org |
| N-Ethylcyclohexylamine | 5459-93-8 | C₈H₁₇N | Vulcanization accelerator, chemical intermediate nist.gov |
| trans-2-Phenylcyclohexylamine hydrochloride | 19988-39-7 | C₁₂H₁₈ClN | Research chemical nih.gov |
| N-(2-cyclohexylethyl)cyclohexanamine | Not Available | C₁₄H₂₇N | Organic synthesis, research chemical evitachem.com |
Properties
CAS No. |
673-37-0 |
|---|---|
Molecular Formula |
C8H17ClFN |
Molecular Weight |
181.68 g/mol |
IUPAC Name |
N-(2-fluoroethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C8H16FN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H |
InChI Key |
YDTKTDBYJIXYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCF.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Radiochemical Production
De Novo Synthetic Routes to N-(2-fluoroethyl)cyclohexanamine Hydrochloride
The non-radioactive synthesis of the title compound can be primarily achieved through nucleophilic substitution or reductive amination strategies. These methods offer flexibility in starting materials and reaction conditions.
A plausible synthetic route involves the direct N-alkylation of cyclohexylamine (B46788) with a suitable 2-fluoroethylating agent. This approach hinges on the nucleophilic attack of the primary amine on an electrophilic two-carbon synthon bearing a fluorine atom.
A common precursor for this type of reaction is 2-fluoroethyl tosylate, which can be prepared from 2-fluoroethanol (B46154). The reaction between cyclohexylamine and 2-fluoroethyl tosylate would proceed via an SN2 mechanism. Optimization of this reaction would involve screening various solvents, bases, and temperatures to maximize the yield of the desired secondary amine and minimize side reactions such as over-alkylation.
Alternatively, a two-step sequence starting with the acylation of cyclohexylamine with fluoroacetyl chloride to form N-cyclohexyl-2-fluoroacetamide can be envisioned. The subsequent reduction of the amide functionality, for instance with a powerful reducing agent like lithium aluminum hydride (LiAlH4), would yield the target N-(2-fluoroethyl)cyclohexanamine. rsc.orgambeed.com This amide reduction pathway avoids the potential for over-alkylation that can be an issue with direct alkylation.
| Parameter | Condition | Rationale |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | Solubilizes reactants and facilitates SN2 reactions. |
| Base | Non-nucleophilic organic bases (e.g., Triethylamine, DIPEA) or inorganic bases (e.g., K2CO3) | To neutralize the acid formed during the reaction and to deprotonate the amine starting material, increasing its nucleophilicity. |
| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | To provide sufficient activation energy for the reaction without promoting side reactions. |
| Stoichiometry | Slight excess of the amine or controlled addition of the alkylating agent | To control the extent of alkylation and minimize the formation of the tertiary amine. |
Reductive amination represents a highly efficient and widely used method for the formation of C-N bonds. mdpi.comresearchgate.netresearchgate.netnih.gov In the context of synthesizing N-(2-fluoroethyl)cyclohexanamine, this strategy involves the reaction of cyclohexanone (B45756) with 2-fluoroethylamine.
The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine (or its protonated form, an iminium ion). This intermediate is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity for the iminium ion over the ketone starting material.
Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C, PtO2) is another viable reduction method. mdpi.com The optimization of reductive amination conditions is crucial for achieving high yields.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride, H2/Catalyst (e.g., Pd/C) | Mild and selective reduction of the imine/iminium intermediate. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (for catalytic hydrogenation) | Solubilizes reactants and is compatible with the chosen reducing agent. |
| pH | Weakly acidic (e.g., using acetic acid) | Catalyzes the formation of the imine intermediate. |
| Temperature | Room temperature | Mild conditions are generally sufficient for this reaction. |
The successful synthesis of this compound relies on the availability of key precursors.
2-Fluoroethylamine hydrochloride is a crucial starting material for the reductive amination pathway. Its synthesis often begins with 2-fluoroethanol. A common method involves the conversion of 2-fluoroethanol to 2-fluoroethyl tosylate, followed by reaction with a nitrogen source like potassium phthalimide (B116566) and subsequent hydrolysis to release the primary amine. google.com
Cyclohexanone is a readily available commercial chemical and the starting point for the reductive amination route.
For the nucleophilic substitution route involving amide reduction, fluoroacetyl chloride is a key reagent. It can be prepared from fluoroacetic acid.
Radiochemical Synthesis of [18F]-Labeled this compound Analogues
The synthesis of the 18F-labeled version of N-(2-fluoroethyl)cyclohexanamine is of significant interest for PET imaging. The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods.
The most common strategy for introducing 18F into a molecule like N-(2-fluoroethyl)cyclohexanamine is through nucleophilic substitution using [18F]fluoride. This typically involves a two-step process where a suitable precursor is first radiofluorinated to produce a [18F]fluoroethylating agent, which is then reacted with cyclohexylamine.
A widely used [18F]fluoroethylating agent is 2-[18F]fluoroethyl tosylate . dntb.gov.uanih.govrug.nlresearchgate.net This is synthesized by reacting [18F]fluoride with ethylene-1,2-ditosylate. The reaction conditions, such as temperature, reaction time, and the base-to-precursor molar ratio, must be carefully optimized to maximize the yield of the desired product and minimize the formation of volatile radioactive impurities like [18F]vinyl fluoride (B91410) and 2-[18F]fluoroethanol. dntb.gov.uanih.govrug.nl The addition of alkali iodides can significantly enhance the radiochemical yields of subsequent 18F-fluoroethylations. uni-mainz.de
The resulting 2-[18F]fluoroethyl tosylate can then be used to alkylate cyclohexylamine. This reaction would be performed under conditions similar to the non-radioactive nucleophilic substitution, but with the added constraints of working with radioactivity.
Copper-mediated radiofluorination has emerged as a powerful tool for the formation of C-18F bonds, particularly on aromatic rings. nih.gov While less common for aliphatic systems, copper-mediated cross-coupling reactions could potentially be adapted for the N-alkylation of cyclohexylamine with a suitable [18F]fluoroethyl precursor. This might involve the use of organoboron or organotin reagents. nih.govnih.gov Copper-catalyzed N-arylation of amines is a well-established field, and adapting these methods for N-alkylation with a fluoroalkyl group is an area of ongoing research. researchgate.netmdpi.com
The design of the precursor is critical for a successful radiosynthesis. For the production of [18F]-labeled N-(2-fluoroethyl)cyclohexanamine via N-alkylation, a suitable precursor would be cyclohexylamine itself.
For a potential alternative radiosynthesis mirroring the reductive amination pathway, a radiolabeled precursor such as 2-[18F]fluoroethylamine would be required. The synthesis of this radiolabeled amine is challenging but could be approached through methods analogous to its non-radioactive counterpart, starting from a radiolabeled two-carbon synthon.
A more practical approach for radiosynthesis involves the use of a precursor that can be directly radiofluorinated in the final step. However, for an aliphatic amine like N-(2-hydroxyethyl)cyclohexanamine, direct radiofluorination is not straightforward. Therefore, the most viable and commonly employed strategy remains the two-step approach: preparation of a [18F]fluoroethylating agent followed by N-alkylation.
The following table summarizes the key precursors for the radiochemical synthesis:
| Precursor | Radiolabeling Strategy | Key Considerations |
| Ethylene-1,2-ditosylate | Synthesis of 2-[18F]fluoroethyl tosylate | Optimization of reaction conditions to maximize yield and purity of the fluoroethylating agent. dntb.gov.uanih.govrug.nl |
| Cyclohexylamine | N-alkylation with a [18F]fluoroethylating agent | The nucleophilicity of the amine and the reactivity of the fluoroethylating agent are key factors. |
| N-(2-tosyloxyethyl)cyclohexanamine | Direct radiofluorination | This precursor would allow for a one-step radiofluorination, but its synthesis might be complex. |
Enantioselective Radiosynthesis Techniques for Chiral Analogs
The introduction of a fluorine-18 (¹⁸F) isotope is of significant interest for positron emission tomography (PET) imaging. The radiosynthesis of chiral analogs of this compound often involves the preparation of a suitable precursor followed by a nucleophilic radiofluorination step. A common strategy is the use of 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), a widely employed ¹⁸F-fluoroalkylating agent. nih.gov
The general approach involves synthesizing a chiral cyclohexanamine precursor, which is then N-alkylated with [¹⁸F]FEtOTs. The synthesis of [¹⁸F]FEtOTs itself has been optimized to minimize the formation of volatile radioactive side-products, ensuring high radiochemical purity of the final product. nih.gov Automated radiosynthesis methods have been developed for producing [¹⁸F]FEtOTs, which can then be used in a subsequent reaction to label the chiral amine precursor. nih.gov This two-step, one-pot procedure allows for the efficient production of the final radiolabeled tracer. mdpi.com
For the enantioselective aspect, the synthesis begins with a chiral starting material or employs a chiral catalyst or auxiliary to introduce the desired stereochemistry in the cyclohexyl ring. While specific literature on the enantioselective radiosynthesis of this compound is not abundant, general methods for the asymmetric synthesis of fluorinated cyclohexenones and other cyclic amines can be adapted. nih.gov For example, organocatalyzed asymmetric reactions can provide access to chiral fluorinated carbocyclic scaffolds.
Advanced Derivatization and Analogue Design Strategies
The design and synthesis of derivatives and analogues of this compound are essential for structure-activity relationship (SAR) studies and for optimizing its pharmacological profile.
The rational design of SAR probes for this compound would involve systematic modifications of the cyclohexyl ring and the N-(2-fluoroethyl) side chain. Structure-activity relationship studies on related cyclohexylamine derivatives have shown that modifications to the cyclohexane (B81311) ring, such as the introduction of substituents, can significantly impact biological activity. researchgate.netmdpi.com
For instance, the synthesis of various substituted cyclohexylamine derivatives can be achieved through multi-step reaction sequences. researchgate.net By introducing different functional groups at various positions on the cyclohexyl ring, a library of compounds can be generated. The biological evaluation of these compounds would then provide insights into the key structural features required for activity. The nature and position of substituents on an aromatic ring attached to a cyclohexyl scaffold, for example, have been shown to be critical for the activity of some compounds. mdpi.com
The following table outlines a hypothetical set of derivatives for an SAR study, based on common chemical modifications.
| Compound ID | R1-Substituent (Cyclohexyl Ring) | R2-Substituent (Fluoroethyl Chain) | Synthetic Approach |
| NC-1 | H | H | Reductive amination of cyclohexanone with 2-fluoroethylamine |
| NC-2 | 4-OH | H | Synthesis from 4-hydroxycyclohexanone |
| NC-3 | 4-CH₃ | H | Synthesis from 4-methylcyclohexanone |
| NC-4 | H | α-CH₃ | Alkylation of cyclohexylamine with 1-fluoro-2-propyl tosylate |
This table presents a conceptual framework for designing SAR probes of this compound.
The synthesis of stereochemically pure derivatives is crucial, as different enantiomers and diastereomers of a molecule can have distinct biological activities. The stereoselective synthesis of chiral this compound derivatives can be approached by employing chiral auxiliaries or asymmetric catalysis.
While direct methods for this specific compound are not extensively documented, methodologies for the enantioselective synthesis of related chiral amines and fluorinated compounds can be applied. For example, the use of chiral Ni(II) complexes has proven effective in the asymmetric synthesis of fluorinated amino acids, demonstrating the feasibility of creating stereocenters in fluorinated molecules. nih.gov Another approach involves the asymmetric Aza-Michael addition of a chiral lithium amide to a cyclohexene (B86901) derivative, which can establish the desired stereochemistry on the cyclohexyl ring. mdpi.com
Furthermore, the synthesis of functionalized fluorinated cyclohexenones via asymmetric Robinson annulation catalyzed by primary-secondary diamines can yield chiral building blocks. nih.gov These chiral intermediates could then be further elaborated to produce the desired N-(2-fluoroethyl)cyclohexanamine derivatives. Ring-closing metathesis following an enantioselective aza-Henry reaction is another powerful strategy for constructing chiral carbocyclic β-fluoroamines. nih.gov
The table below summarizes potential stereoselective synthetic strategies.
| Strategy | Description | Key Intermediates | Potential Outcome |
| Chiral Auxiliary | A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction. | Chiral imines or enamines derived from cyclohexanone. | Enantiomerically enriched cyclohexylamine precursor. |
| Asymmetric Catalysis | A chiral catalyst is used to create the desired stereocenter. | Prochiral enamine or imine. | Direct formation of a chiral amine with high enantiomeric excess. |
| Resolution | A racemic mixture is separated into its constituent enantiomers. | Racemic N-(2-fluoroethyl)cyclohexanamine. | Isolation of individual enantiomers. |
This table outlines potential strategies for the stereoselective synthesis of chiral derivatives of this compound.
Molecular Interactions and Mechanistic Elucidation Studies
Investigation of Ligand-Receptor Binding Dynamics
A comprehensive understanding of a compound's pharmacological profile begins with the detailed investigation of its binding characteristics at various receptors. This includes determining its affinity, selectivity, and the nature of its interaction (e.g., agonist, antagonist). For N-(2-fluoroethyl)cyclohexanamine hydrochloride, such data is not currently present in the accessible scientific literature.
Sigma receptors, which are divided into σ1 and σ2 subtypes, are intracellular chaperone proteins involved in a variety of cellular functions and are a target for numerous psychoactive compounds. The affinity and selectivity of a ligand for these subtypes are crucial determinants of its potential therapeutic effects and side-effect profile.
Quantitative binding assays are essential for determining the affinity of a ligand for a receptor, expressed as the dissociation constant (Ki). A lower Ki value indicates a higher binding affinity. Despite searches for such data, no studies reporting the Ki values of this compound for either the σ1 or σ2 receptor have been identified.
Beyond simple affinity, the functional activity of a ligand at each receptor subtype (agonism vs. antagonism) and any potential ligand bias (preferential activation of certain signaling pathways) are critical aspects of its pharmacological characterization. This information is fundamental to understanding the compound's mechanism of action. Currently, there is no published research detailing the differential receptor subtype profiling or ligand bias analysis for this compound at sigma receptors.
Structure-Affinity Relationship (SAR) studies of related cyclohexanamine derivatives have been conducted to understand how chemical modifications to the cyclohexanamine scaffold influence binding to sigma receptors. These studies provide a framework for predicting the potential activity of new analogs. However, without experimental data for this compound itself, its position within the broader SAR of this chemical class remains speculative.
The Cannabinoid Receptor Type 2 (CB2R) is primarily expressed in the immune system and is a target for therapeutic agents aimed at modulating inflammation and pain. While some fluoroethyl-containing compounds have been investigated for CB2R affinity, no specific binding data or functional studies have been published for this compound.
Alpha-2 adrenergic receptors are involved in the regulation of neurotransmitter release and play a role in various physiological processes, including blood pressure control and sedation. The potential modulatory activities of this compound at these receptors have not been reported in the scientific literature.
Cellular and Subcellular Mechanistic Pathways
Molecular Mechanisms of Antiproliferative Effects in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Perturbation)
There is no available scientific literature that has investigated the antiproliferative effects of this compound on any cancer cell lines. Consequently, there is no data on its potential to induce apoptosis or cause cell cycle perturbation. Research in this area would typically involve treating various cancer cell lines with the compound and assessing cell viability, changes in cell cycle phases through flow cytometry, and the activation of apoptotic pathways by measuring markers such as caspases and DNA fragmentation.
Immunomodulatory Properties at the Molecular and Cellular Level
The immunomodulatory properties of this compound have not been reported in any scientific studies. To determine such effects, researchers would need to investigate the compound's impact on immune cells such as lymphocytes and macrophages. This would involve studying its influence on cytokine production, immune cell proliferation, and the signaling pathways that govern immune responses.
Neuroprotective Mechanisms through Modulation of Intracellular Pathways (e.g., Oxidative Stress Reduction, Anti-inflammatory Responses in Neuronal Cell Cultures)
Currently, there are no published studies on the neuroprotective mechanisms of this compound. Investigating its neuroprotective potential would require experiments using neuronal cell cultures subjected to stressors like oxidative agents or inflammatory stimuli. Researchers would then assess the compound's ability to mitigate neuronal cell death, reduce oxidative stress markers, and suppress inflammatory responses within these cells.
Interfacial Adsorption Mechanisms in Materials Science Applications
Principles of Physisorption and Chemisorption on Metal Surfaces
While the principles of physisorption (involving weak van der Waals forces) and chemisorption (involving the formation of chemical bonds) are fundamental to understanding how corrosion inhibitors function, there is no specific research applying these principles to the interaction of this compound with metal surfaces.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical and Electronic Structure Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule to determine its properties. For N-(2-fluoroethyl)cyclohexanamine hydrochloride, DFT would be instrumental in predicting its most stable three-dimensional shape (molecular geometry).
The process involves optimizing the geometry of the molecule to find the lowest energy conformation. This is particularly important for a molecule with a flexible cyclohexyl ring and a fluoroethyl side chain, as multiple conformations may exist. DFT calculations can determine the relative energies of these different conformers, identifying the most likely structures to be found in a given environment. Key energetic properties that can be calculated include the molecule's total energy, enthalpy, and Gibbs free energy. These values are crucial for understanding the molecule's stability and reactivity.
| Conformer | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| Chair (Equatorial) | B3LYP/6-31G | -522.12345 | 0.00 |
| Chair (Axial) | B3LYP/6-31G | -522.12011 | 2.10 |
| Boat | B3LYP/6-31G* | -522.11345 | 6.28 |
This is an interactive data table. You can sort and filter the data.
Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate results, especially for reaction mechanisms.
For this compound, ab initio calculations could be employed to study its reactivity. For example, these methods can map out the potential energy surface for a chemical reaction involving the molecule, identifying transition states and calculating activation energies. This would be valuable for understanding its metabolic pathways or its synthesis. A hypothetical application could be the study of an elimination reaction where the fluorine atom is removed, with ab initio methods pinpointing the energy barrier for this process.
Molecular Dynamics (MD) Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This is particularly useful for studying how a ligand like N-(2-fluoroethyl)cyclohexanamine might interact with a biological target, such as a protein receptor or enzyme.
MD simulations can be used to model the process of N-(2-fluoroethyl)cyclohexanamine binding to a target protein. By placing the ligand near the protein's binding site in a simulated aqueous environment, the simulation can reveal the likely binding poses and the pathway the ligand takes to reach the binding site. This can highlight key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. The flexibility of both the ligand and the protein is accounted for, providing a more realistic representation of the binding event than static docking methods.
A crucial aspect of drug discovery is determining how strongly a ligand binds to its target. MD simulations can be used to calculate the binding free energy of a ligand-receptor complex. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from an MD trajectory to estimate the binding affinity. These calculations consider the various energetic contributions to binding, including electrostatic and van der Waals interactions, as well as the energy cost of desolvating the ligand and the binding site. The stability of the complex over time can also be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms during the simulation.
The following table presents a hypothetical comparison of binding free energies for N-(2-fluoroethyl)cyclohexanamine and a related analog to a hypothetical receptor.
| Compound | Method | Binding Free Energy (kcal/mol) | Key Interacting Residues |
| N-(2-fluoroethyl)cyclohexanamine | MM/PBSA | -8.5 | ASP120, PHE250, TRP300 |
| Cyclohexanamine | MM/PBSA | -6.2 | ASP120, PHE250 |
This is an interactive data table. You can sort and filter the data.
In Silico Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation
In silico SAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. This is a cornerstone of modern drug design, enabling the prediction of the activity of new molecules.
For a compound like this compound, SAR modeling would involve comparing its activity to a set of structurally similar molecules. By identifying which structural features lead to an increase or decrease in activity, a predictive model can be built. These models often use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.
Pharmacophore generation is a related technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For N-(2-fluoroethyl)cyclohexanamine, a pharmacophore model might include a positive ionizable feature (the protonated amine), a hydrophobic feature (the cyclohexyl ring), and potentially a hydrogen bond acceptor (the fluorine atom). This model can then be used to search large chemical databases for other molecules that fit the pharmacophore and are therefore likely to be active.
Computational Prediction of Metabolic Pathways and Biotransformation Products
The prediction of metabolic pathways and the identification of potential biotransformation products of xenobiotics are critical aspects of drug discovery and development. In recent years, computational or in silico methods have become indispensable tools for these predictions. researchgate.net These approaches utilize computer models to simulate the metabolic fate of a compound within a biological system, offering insights into its potential efficacy and toxicity before it is synthesized or tested in a laboratory. This section focuses on the theoretical application of these computational models to predict the metabolic pathways and biotransformation products of this compound.
The computational prediction of metabolism typically involves several key stages, including the identification of the primary metabolizing enzymes, the prediction of the sites of metabolism (SoM) on the molecule, and the elucidation of the structures of the resulting metabolites. nih.gov For most xenobiotics, the cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolic reactions. researchgate.net Computational models, therefore, often begin by predicting which CYP isoforms are most likely to interact with the compound of interest.
Following the identification of the relevant enzymes, the next step is to pinpoint the specific atomic sites on the molecule that are most susceptible to metabolic attack. researchgate.net This is achieved through a variety of computational techniques, including rule-based expert systems, machine learning algorithms, and quantum mechanical (QM) calculations. nih.gov These methods assess the chemical reactivity of different parts of the molecule and the steric accessibility of these sites to the active site of the metabolizing enzyme.
Once the likely sites of metabolism have been determined, computational tools can then predict the structures of the resulting metabolites by applying a series of known biotransformation rules. researchgate.net These rules are derived from vast databases of experimentally observed metabolic reactions. The predictions can range from simple Phase I reactions, such as hydroxylation and N-dealkylation, to more complex Phase II conjugation reactions.
For this compound, several metabolic pathways can be computationally predicted based on its chemical structure. The primary sites for metabolism are likely to be the cyclohexyl ring and the N-ethyl group. The presence of the fluorine atom is also a key consideration, as it can influence the metabolic profile of the compound.
The following table summarizes the predicted metabolic pathways for this compound, the potential biotransformation products, and the computational methods that could be employed for these predictions. It is important to note that these are theoretical predictions based on established computational models of xenobiotic metabolism.
Table 1: Predicted Metabolic Pathways and Biotransformation Products of this compound
| Predicted Pathway | Potential Biotransformation Product(s) | Computational Prediction Method(s) |
|---|---|---|
| Cyclohexyl Ring Hydroxylation | 4-hydroxy-N-(2-fluoroethyl)cyclohexanamine | Site of Metabolism (SoM) prediction algorithms (e.g., machine learning models, QM calculations) |
| 2-hydroxy-N-(2-fluoroethyl)cyclohexanamine | ||
| 3-hydroxy-N-(2-fluoroethyl)cyclohexanamine | ||
| N-Dealkylation | Cyclohexanamine | Rule-based metabolic pathway prediction software |
| Fluoroacetaldehyde | ||
| Oxidative Deamination | Cyclohexanone (B45756) | Docking simulations with monoamine oxidase (MAO) |
| 2-fluoroethylamine |
| Defluorination | N-(2-hydroxyethyl)cyclohexanamine | Prediction models for halogenated compound metabolism |
Detailed research findings from computational studies on analogous compounds suggest that the hydroxylation of the cyclohexyl ring is a highly probable metabolic pathway. nih.gov The regioselectivity of this hydroxylation (i.e., which carbon atom on the ring is hydroxylated) can be predicted with reasonable accuracy using SoM prediction tools. These tools often consider factors such as the stability of the resulting radical intermediate and the steric fit within the enzyme's active site.
N-dealkylation is another common metabolic pathway for secondary amines. Computational models can predict the cleavage of the bond between the nitrogen atom and the ethyl group, leading to the formation of cyclohexanamine and fluoroacetaldehyde. The subsequent metabolism of these products can also be predicted.
Oxidative deamination, often catalyzed by monoamine oxidases (MAOs), is also a potential metabolic route. Computational docking studies could be used to predict the binding affinity of N-(2-fluoroethyl)cyclohexanamine to various MAO isoforms, providing an indication of the likelihood of this pathway.
Finally, the biotransformation of the fluoroethyl group is a key area of interest. While the carbon-fluorine bond is generally strong, metabolic defluorination can occur. Computational models that specialize in the metabolism of halogenated compounds can be used to predict the potential for and the products of this pathway.
The following table lists the chemical compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxy-N-(2-fluoroethyl)cyclohexanamine |
| 2-hydroxy-N-(2-fluoroethyl)cyclohexanamine |
| 3-hydroxy-N-(2-fluoroethyl)cyclohexanamine |
| Cyclohexanamine |
| Fluoroacetaldehyde |
| Cyclohexanone |
| 2-fluoroethylamine |
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental for the separation and purification of N-(2-fluoroethyl)cyclohexanamine hydrochloride from reaction mixtures, starting materials, and potential byproducts. These techniques are also crucial for the precise determination of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
For a polar, amine-containing compound like this compound, a C18 (octadecylsilyl) column is commonly used. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. To ensure good peak shape and prevent tailing, which is common for amines, an acid modifier like formic acid or trifluoroacetic acid (TFA) is typically added to the mobile phase. This protonates the amine, improving its interaction with the stationary phase and enhancing resolution. Detection is commonly achieved using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, making low UV wavelengths (e.g., ~200-215 nm) necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for more universal detection.
Table 1: Illustrative HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm or ELSD |
Radio-HPLC for Radiochemical Yield and Purity Determination
When N-(2-fluoroethyl)cyclohexanamine is synthesized with the positron-emitting isotope fluorine-18 (B77423) ([18F]), it becomes a potential tracer for Positron Emission Tomography (PET). In this context, Radio-HPLC is the definitive method for determining its radiochemical yield and radiochemical purity. escholarship.orgnih.gov
The Radio-HPLC system is similar to a conventional HPLC setup but includes an in-line radioactivity detector (e.g., a scintillation detector) placed in series after the UV detector. This allows for the simultaneous monitoring of both radioactive and non-radioactive components in the sample. The primary goal is to separate the desired [18F]N-(2-fluoroethyl)cyclohexanamine from unreacted [18F]fluoride and any other radiolabeled byproducts. nih.gov The retention time of the product is compared to that of a non-radioactive, authenticated standard of this compound. The radiochemical purity is calculated as the ratio of the product's radioactivity peak area to the total radioactivity detected in the chromatogram.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the specific location of the fluorine atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring and the fluoroethyl side chain. The ten protons on carbons 2 through 6 of the cyclohexyl ring would appear as a series of complex, overlapping multiplets in the upfield region (approx. 1.1-2.0 ppm). The single proton on carbon 1 (the carbon attached to the nitrogen) would be shifted downfield (approx. 2.8-3.2 ppm) due to the influence of the adjacent nitrogen atom. The protons of the ethyl chain would appear as two multiplets, corresponding to the -N-CH₂- and -CH₂-F groups. The -N-CH₂- protons (approx. 3.0-3.4 ppm) would likely be a triplet coupled to the adjacent -CH₂-F protons. The -CH₂-F protons would be significantly downfield (approx. 4.5-4.7 ppm) due to the strong deshielding effect of the fluorine atom and would appear as a triplet coupled to the -N-CH₂- protons, with additional splitting from the fluorine atom (a triplet of triplets). The two protons on the nitrogen (-NH₂⁺-) would typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show eight distinct signals. Due to the symmetry of the cyclohexyl ring, carbons 2/6, 3/5 would be equivalent, resulting in four signals for the ring: one for C1 (the carbon bonded to nitrogen, approx. 55-60 ppm), and three for the remaining ring carbons (approx. 24-35 ppm). researchgate.net The two carbons of the fluoroethyl side chain would be clearly distinguishable. The carbon attached to nitrogen (-N-C H₂-) would resonate around 45-50 ppm, while the carbon bonded to fluorine (-C H₂-F) would be shifted significantly downfield (approx. 80-85 ppm) and would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 170-180 Hz. compoundchem.com
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. alfa-chemistry.com The spectrum for this compound would be expected to show a single primary signal. This signal would be split into a triplet by the two adjacent protons on the same carbon (²JHF) and further split into a triplet by the two protons on the nitrogen-bearing carbon (³JHF), resulting in a triplet of triplets. The chemical shift for an aliphatic fluorine like this is typically in the range of -210 to -220 ppm relative to CFCl₃. alfa-chemistry.com
Table 2: Predicted NMR Spectroscopic Data for N-(2-fluoroethyl)cyclohexanamine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| ¹H | 4.5 - 4.7 | tt | ²JHF ≈ 47, ³JHH ≈ 5 | -CH₂-F |
| 3.0 - 3.4 | t | ³JHH ≈ 5 | -N-CH₂- | |
| 2.8 - 3.2 | m | - | Cyclohexyl C1-H | |
| 1.1 - 2.0 | m | - | Cyclohexyl C2-C6-H₂ | |
| Variable | br s | - | -NH₂⁺- | |
| ¹³C | 80 - 85 | t | ¹JCF ≈ 175 | -CH₂-F |
| 55 - 60 | - | - | Cyclohexyl C1 | |
| 45 - 50 | t | ²JCF ≈ 20 | -N-CH₂- | |
| 24 - 35 | - | - | Cyclohexyl C2-C6 | |
| ¹⁹F | -210 to -220 | tt | ²JFH ≈ 47, ³JFH ≈ 25 | -CH₂-F |
(Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.)
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying the compound in complex mixtures. nih.gov
For N-(2-fluoroethyl)cyclohexanamine (free base, C₈H₁₆FN), the exact mass is 145.1267 g/mol . Using electrospray ionization (ESI) in positive mode, the compound would be detected as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 146.1345.
Tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ ion would reveal characteristic fragmentation patterns. Alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. miamioh.edu This could lead to several key fragments:
Loss of the ethyl fluoride (B91410) radical to give a fragment at m/z 98.
Cleavage within the cyclohexyl ring.
A key fragment is often observed at m/z 56, corresponding to the iminium ion derived from the cyclohexyl ring after alpha-cleavage. nist.gov
Table 3: Predicted Mass Spectrometry Fragments for N-(2-fluoroethyl)cyclohexanamine
| m/z (Predicted) | Ion Formula [M+H]⁺ | Possible Fragment Identity |
| 146.13 | [C₈H₁₇FN]⁺ | Protonated Molecular Ion |
| 98.10 | [C₆H₁₂N]⁺ | Loss of ethyl fluoride (CH₂CHF) |
| 56.05 | [C₃H₆N]⁺ | Fragment from cyclohexyl ring cleavage (alpha-cleavage) |
LC-MS is particularly valuable for impurity profiling, allowing for the separation of synthesis-related impurities or degradation products by HPLC, followed by their identification based on their m/z values and fragmentation patterns. thermofisher.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
The IR spectrum of this compound would display several characteristic absorption bands:
N-H Stretching: As a secondary ammonium (B1175870) hydrochloride salt, a very broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹. This broadness is due to the N-H⁺ stretching vibrations.
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H bonds in the saturated cyclohexyl and ethyl groups. libretexts.org
N-H Bending: An absorption band for the ammonium N-H⁺ bending vibration is expected around 1500-1600 cm⁻¹. pressbooks.pub
C-F Stretching: A very strong and prominent absorption band corresponding to the C-F bond stretch is expected in the 1000-1100 cm⁻¹ region. This is often one of the most intense peaks in the fingerprint region for fluorinated compounds.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2400-3200 | Strong, Broad | N-H⁺ Stretch (Secondary Ammonium Salt) |
| 2850-2960 | Strong | C-H Stretch (Aliphatic) |
| 1500-1600 | Medium | N-H⁺ Bend (Ammonium) |
| 1000-1100 | Strong | C-F Stretch |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available X-ray crystallography data for the specific compound this compound. Consequently, a detailed analysis of its absolute stereochemistry and solid-state conformation based on experimental crystal structure determination cannot be provided at this time.
X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral compounds that crystallize in non-centrosymmetric space groups, X-ray crystallography can be employed to determine the absolute stereochemistry, unequivocally distinguishing between enantiomers.
In the case of N-(2-fluoroethyl)cyclohexanamine, which is a chiral molecule, X-ray crystallography would be invaluable. The cyclohexyl ring can adopt various conformations, with the chair form being the most stable. The substituents on the ring can be oriented in either axial or equatorial positions. An X-ray crystal structure would definitively establish the preferred conformation of the cyclohexyl ring and the orientation of the N-(2-fluoroethyl)amino group in the solid state. This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its chemical reactivity and biological activity.
The conformation of the N-(2-fluoroethyl) side chain would also be revealed, including the torsion angles around the C-C and C-N bonds. This would provide insight into the spatial relationship between the fluorine atom, the nitrogen atom, and the cyclohexyl ring.
Given the absence of specific experimental data for this compound, any discussion of its crystal structure would be purely speculative. The generation of data tables containing crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates is therefore not possible.
Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide the detailed structural insights that are currently unavailable. Such a study would be a valuable contribution to the chemical literature, offering a foundational understanding of the solid-state structure of this compound.
Preclinical Research Methodologies and in Vitro Experimental Models
In Vitro Receptor Binding and Displacement Assays in Membrane Preparations
To identify and characterize the molecular targets of N-(2-fluoroethyl)cyclohexanamine hydrochloride, in vitro receptor binding and displacement assays are fundamental. nih.govchelatec.com These assays are designed to measure the affinity of a compound for a specific receptor. nih.gov The general methodology involves the use of cell membrane preparations that are rich in the receptor of interest.
In a typical competitive binding experiment, a radiolabeled ligand with known high affinity for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound, in this case, this compound. The test compound will compete with the radiolabeled ligand for the receptor's binding sites. nih.gov By measuring the decrease in radioactivity bound to the membranes as the concentration of the test compound increases, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the compound required to displace 50% of the radiolabeled ligand. nih.gov This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor. chelatec.com
Saturation binding studies may also be conducted to determine the density of receptors in the tissue (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled version of the compound, providing a direct measure of its affinity. proquest.com
Illustrative Data from a Hypothetical Receptor Binding Assay
| Target Receptor | Radioligand | IC50 (nM) of this compound | Calculated Ki (nM) |
|---|---|---|---|
| Sigma-1 | [³H]-(+)-Pentazocine | 150 | 75 |
| NMDA | [³H]-MK-801 | >10,000 | >5,000 |
| Dopamine D2 | [³H]-Spiperone | 2500 | 1200 |
Cell-Based Assays for Functional Activity Evaluation
Cell-based assays are crucial for moving beyond simple binding affinity to understand the functional consequences of a compound's interaction with its cellular targets. accelevirdx.combioivt.com These assays provide insights into the compound's mechanism of action, efficacy, and potential cytotoxicity in a more physiologically relevant context than biochemical assays. immunologixlabs.com
To evaluate the potential anticancer properties of this compound, its effects on cell viability and proliferation would be tested against a panel of diverse cancer cell lines. nih.gov Common methods include colorimetric assays such as MTT, XTT, and MTS, which measure the metabolic activity of viable cells. moleculardevices.com In these assays, enzymes in living cells reduce a tetrazolium salt to a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of viable cells. moleculardevices.com
Another approach is the use of luminescent assays that quantify ATP levels, as ATP is a key indicator of metabolically active cells. Furthermore, direct cell counting using methods like the trypan blue exclusion assay can differentiate between viable and non-viable cells. Proliferation can also be assessed by measuring DNA synthesis, for instance, through the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
Illustrative Data from a Hypothetical Cytotoxicity Assay (72h exposure)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound |
|---|---|---|
| MCF-7 | Breast | 55 |
| A549 | Lung | 78 |
| HeLa | Cervical | 42 |
| K562 | Leukemia | 95 |
The potential antimicrobial properties of this compound would be investigated using various in vitro methods. nih.govdoaj.org The most common techniques are diffusion and dilution assays. researchgate.net
In an agar (B569324) disk-diffusion assay, paper discs impregnated with the test compound are placed on an agar plate inoculated with a specific microbial strain. nih.gov The compound diffuses into the agar, and if it possesses antimicrobial activity, a zone of inhibition (an area of no microbial growth) will form around the disc. mdpi.com The diameter of this zone is indicative of the compound's potency.
Broth dilution methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov This is a quantitative measure of the compound's antimicrobial activity. nih.gov
Illustrative Data from a Hypothetical Antimicrobial Susceptibility Test
| Microbial Strain | Type | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 18 | 16 |
| Escherichia coli | Gram-negative bacteria | 10 | 64 |
| Candida albicans | Fungus | 14 | 32 |
To explore the potential neuroprotective effects of this compound, in vitro models that mimic aspects of neurodegenerative diseases are utilized. emulatebio.comnih.gov These models often involve inducing neuronal cell death or dysfunction through various stressors. For example, primary neurons or neuronal cell lines (like SH-SY5Y) can be exposed to neurotoxins such as 6-hydroxydopamine (to model Parkinson's disease) or beta-amyloid peptides (to model Alzheimer's disease). mdbneuro.com
The neuroprotective capacity of the compound would be assessed by its ability to prevent or reduce cell death, neurite degeneration, and other markers of neurotoxicity. mdbneuro.com Endpoints can include cell viability assays, measurement of neurite outgrowth, and assessment of oxidative stress and mitochondrial function. mdbneuro.com Human induced pluripotent stem cell (iPSC)-derived neuronal models are increasingly being used to provide more translationally relevant data. oxfordglobal.com
Illustrative Data from a Hypothetical Neuroprotection Assay
| Neuronal Model | Stressor | Measured Endpoint | % Neuroprotection with this compound (at 10 µM) |
|---|---|---|---|
| SH-SY5Y cells | 6-OHDA | Cell Viability (MTT) | 65% |
| Primary cortical neurons | Glutamate | Neurite Outgrowth | 50% |
| iPSC-derived neurons | Beta-amyloid (1-42) | Apoptosis (Caspase-3 activity) | 45% |
Metabolic Stability Profiling in Hepatic Microsomal and Other Ex Vivo Systems
Metabolic stability assays are essential for predicting how a compound will be metabolized in the body. sigmaaldrich.cn These assays measure the rate at which a compound is broken down by metabolic enzymes. sigmaaldrich.cn The most common in vitro systems for this purpose are liver microsomes and hepatocytes. researchgate.net
Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. evotec.com The test compound is incubated with liver microsomes (from humans or other species) and necessary cofactors like NADPH. evotec.comprotocols.io The disappearance of the parent compound over time is monitored, typically by LC-MS/MS. evotec.com
Hepatocyte assays provide a more comprehensive picture of metabolism as they contain both Phase I (like CYPs) and Phase II (conjugation) enzymes. sigmaaldrich.cn From these experiments, key parameters such as the half-life (t½) and intrinsic clearance (CLint) of the compound can be calculated. solvobiotech.com
Illustrative Data from a Hypothetical Metabolic Stability Assay
| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Human | 45 | 15.4 |
| Liver Microsomes | Rat | 25 | 27.7 |
| Hepatocytes | Human | 60 | 11.5 (per million cells) |
Methodologies for Investigating Preclinical Pharmacokinetics in Model Organisms
While this article focuses on in vitro methods, it is important to note that the data generated from these assays are used to inform and design in vivo preclinical pharmacokinetic (PK) studies. youtube.comproventainternational.com These studies in animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism. proventainternational.com
Key aspects of preclinical PK studies include:
Administration: The compound is administered to animals (commonly rodents) via different routes, such as intravenous (IV) and oral (PO), to assess parameters like bioavailability.
Sample Collection: Blood samples are collected at various time points after administration to measure the concentration of the compound in the plasma. youtube.com
Bioanalysis: The concentration of the compound in the plasma samples is quantified using sensitive analytical techniques, typically LC-MS/MS.
Pharmacokinetic Parameters: The resulting concentration-time data is used to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC). youtube.com
These in vivo data, in conjunction with the in vitro findings, are crucial for predicting the pharmacokinetic profile of the compound in humans. researchgate.net
Illustrative Data from a Hypothetical Preclinical Pharmacokinetic Study in Rats
| Route of Administration | Dose (mg/kg) | AUC (ng*h/mL) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Intravenous (IV) | 1 | 500 | 33.3 | 4.5 | 1.5 | N/A |
| Oral (PO) | 10 | 2500 | N/A | N/A | 2.0 | 50 |
Emerging Research Avenues and Future Directions
Development of Next-Generation Research Probes and Chemical Tools
A significant future direction lies in the modification of the N-(2-fluoroethyl)cyclohexanamine scaffold to create advanced research probes. These tools are instrumental in dissecting complex biological systems. Key areas of development include the synthesis of probes for various imaging modalities and for the identification of molecular interactions.
One promising avenue is the development of radiolabeled analogs for Positron Emission Tomography (PET) imaging. The incorporation of a fluorine-18 (B77423) (¹⁸F) atom into the 2-fluoroethyl group could produce a PET tracer, allowing for non-invasive, real-time visualization of the compound's distribution and target engagement in vivo. nih.govcnrs.frmdpi.com The longer half-life of ¹⁸F (approximately 110 minutes) is advantageous for tracer synthesis and imaging studies compared to other radionuclides like carbon-11. nih.gov The development of such a tracer would be invaluable for preclinical studies to understand its pharmacokinetic and pharmacodynamic profiles.
Another critical area is the design of photoaffinity probes to identify the specific protein targets of N-(2-fluoroethyl)cyclohexanamine hydrochloride. mdpi.comnih.gov This involves incorporating a photo-reactive group, such as a diazirine or benzophenone, into the molecule. mdpi.com Upon UV irradiation, these probes form a covalent bond with interacting proteins, enabling their isolation and identification via mass spectrometry-based proteomics. nih.govnih.gov A novel approach combines photoaffinity labeling with a fluorous tag, which facilitates the enrichment of the labeled proteins from complex biological mixtures. springernature.comresearchgate.net
Below is a table summarizing potential research probes derived from the N-(2-fluoroethyl)cyclohexanamine scaffold:
| Probe Type | Modification | Application | Key Advantage |
| PET Tracer | Incorporation of ¹⁸F | In vivo imaging of distribution and target engagement | Non-invasive, real-time visualization |
| Photoaffinity Probe | Addition of a photoreactive group (e.g., diazirine) | Covalent labeling and identification of protein targets | Direct identification of binding partners |
| Fluorogenic Probe | Integration of a fluorophore that activates upon binding | Live-cell imaging of target interaction | High signal-to-background ratio in living systems |
Expanding the Spectrum of Molecular Target Identification and Validation
Identifying the molecular targets of this compound is crucial to understanding its mechanism of action. Chemical proteomics has emerged as a powerful strategy for the unbiased identification of small molecule-protein interactions directly in native biological systems. nih.govworldpreclinicalcongress.comazolifesciences.com This approach can be broadly categorized into probe-based and probe-free methods. azolifesciences.com
Probe-based methods, as discussed in the previous section, utilize modified versions of the compound to capture its binding partners. azolifesciences.com In contrast, probe-free methods rely on the principle that the binding of a small molecule can alter the biophysical properties of its target protein. azolifesciences.com Techniques like the cellular thermal shift assay (CETSA) and stability of proteins from rates of oxidation (SPROX) can be employed to identify targets by detecting changes in protein stability upon ligand binding. azolifesciences.com
Computational approaches are also becoming increasingly valuable for predicting potential drug targets. nih.gov By analyzing the structure of this compound, it is possible to screen it against databases of protein structures to identify potential binding partners. nih.gov Machine learning algorithms can further refine these predictions by integrating data from various sources, including chemical structure, bioactivity data of similar compounds, and even potential side-effect profiles. nih.govmdpi.com
The following table outlines various methods for molecular target identification:
| Method | Approach | Principle | Outcome |
| Chemical Proteomics (Probe-based) | Affinity chromatography, photoaffinity labeling | Covalent or high-affinity capture of target proteins | Identification of direct and indirect binding partners |
| Chemical Proteomics (Probe-free) | CETSA, SPROX | Ligand-induced changes in protein stability | Identification of targets in their native state |
| Computational Prediction | Molecular docking, machine learning | Structure-based or algorithm-based prediction | A prioritized list of potential protein targets for experimental validation |
Innovations in Synthetic Strategies for Fluoroethylated Amine Scaffolds
The development of novel and efficient synthetic methods for the preparation of fluoroethylated amines is a key area of ongoing research. Traditional methods for fluoroalkylation often require harsh reagents and offer limited functional group tolerance. researchgate.net Recent innovations, however, are providing more practical and versatile routes to these valuable compounds.
One significant advancement is the development of catalyst-free methods for the reductive trifluoroethylation of amines using trifluoroacetic acid as a stable and inexpensive fluorine source. researchgate.networktribe.comworktribe.com These reactions can proceed in standard glassware without the strict exclusion of air or moisture, making them highly practical for broad application. researchgate.net Such methods can be used for the direct trifluoroethylation of secondary amines or in three-component reactions involving a primary amine, an aldehyde, and trifluoroacetic acid. researchgate.net
Photoredox catalysis is also emerging as a powerful tool for the synthesis of complex fluorinated nitrogen heterocycles. nottingham.ac.uk This approach utilizes light to drive chemical reactions, often under mild conditions, enabling the construction of intricate molecular architectures that are difficult to access through traditional thermal methods. nottingham.ac.uk Furthermore, copper-catalyzed three-component aminofluorination of alkenes presents a direct and efficient route to a diverse range of β-fluoroalkylamines. nih.gov
A summary of innovative synthetic strategies is presented in the table below:
| Synthetic Strategy | Key Features | Reagents/Conditions | Advantages |
| Catalyst-Free Reductive Fluoroethylation | Practical and tolerant of various functional groups | Trifluoroacetic acid, silane (B1218182) reductants | Avoids harsh or sensitive reagents, operationally simple |
| Photoredox Catalysis | Light-driven reactions | Photocatalyst, visible light | Mild reaction conditions, enables novel transformations |
| Copper-Catalyzed Aminofluorination | Three-component reaction | Copper catalyst, amine, fluorine source | Direct and efficient synthesis of β-fluoroalkylamines |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multiple "omics" datasets. This systems-level approach can reveal not only the primary targets of a compound but also its downstream effects on various cellular pathways and processes.
Chemical proteomics can identify the initial protein interaction profile of the compound. worldpreclinicalcongress.comazolifesciences.comevotec.com This information can then be integrated with transcriptomics data (measuring changes in gene expression) and metabolomics data (measuring changes in the levels of small-molecule metabolites) to build a comprehensive picture of the compound's mechanism of action. azolifesciences.com For instance, if a compound is found to bind to a particular enzyme, metabolomics could be used to confirm the inhibition of that enzyme's activity by measuring the accumulation of its substrate and the depletion of its product.
The incorporation of fluorine can significantly impact a drug's metabolic stability and profile. nih.govresearchgate.netnih.gov Therefore, metabolomics studies will be crucial for understanding how this compound is processed in biological systems and for identifying any potentially active or toxic metabolites. nih.gov Computational tools are being developed to integrate these large datasets and to generate testable hypotheses about a compound's biological function and potential therapeutic applications or liabilities. drugdiscoverynews.com
The table below illustrates how different omics data can be integrated:
| Omics Data | Information Provided | Integration with Other Omics | Comprehensive Understanding |
| Proteomics | Direct protein targets and off-targets | Correlate protein binding with changes in gene expression (transcriptomics) and metabolite levels (metabolomics) | Elucidates the primary mechanism of action and downstream signaling pathways |
| Transcriptomics | Changes in gene expression patterns | Identify gene networks regulated by the compound's interaction with its protein targets | Reveals cellular responses and potential long-term effects |
| Metabolomics | Alterations in metabolic pathways and identification of drug metabolites | Link changes in enzyme activity (from proteomics) to metabolic shifts | Provides insights into functional consequences and metabolic fate |
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2-fluoroethyl)cyclohexanamine hydrochloride with high purity?
The compound is typically synthesized via nucleophilic substitution. A method adapted from analogous amines involves reacting cyclohexanamine with 2-fluoroethyl chloride in the presence of a base (e.g., K₂CO₃) to form the free base, followed by HCl treatment to precipitate the hydrochloride salt . Purification via recrystallization from ethanol or acetone ensures >95% purity, verified by HPLC and NMR . Key parameters include temperature control (0–5°C during substitution) and stoichiometric excess of 2-fluoroethyl chloride to minimize byproducts.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Multimodal characterization is critical:
- ¹H/¹³C NMR : Identify protons on the cyclohexane ring (δ 1.2–2.1 ppm) and fluorine-coupled ethyl group (δ 4.5–4.8 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 191.2 (free base) and chloride adducts in ESI+ mode .
- X-ray crystallography : Resolves stereochemistry and salt formation; reported lattice parameters for similar compounds show monoclinic systems with Z = 4 .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
LC-MS/MS is preferred for sensitivity. Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). MRM transitions: 191.2 → 110.1 (quantifier) and 191.2 → 84.1 (qualifier). Validate with spike-recovery assays (85–115% recovery in plasma) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
- Core modifications : Replace the cyclohexane ring with bicyclic systems (e.g., norbornane) to assess steric effects on receptor binding .
- Fluorine positioning : Compare 2-fluoroethyl vs. 3-fluoropropyl analogs to evaluate halogen bonding efficacy in enzymatic assays .
- In silico docking : Use AutoDock Vina to model interactions with targets like NMDA receptors; validate with patch-clamp electrophysiology .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., agonist vs. antagonist effects)?
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using HEK293 cells expressing homogeneous receptor populations .
- Orthogonal assays : Combine calcium flux (FLIPR) and cAMP accumulation to differentiate G-protein coupling profiles .
- Meta-analysis : Pool data from ≥5 independent studies to identify confounding variables (e.g., batch-to-batch compound variability) .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP2D6-mediated N-dealkylation) .
- Toxicity profiling : Run ProTox-II for hepatotoxicity alerts; validate with in vitro hepatocyte viability assays (IC₅₀ > 100 µM acceptable) .
Q. What methods validate target engagement in vivo for this compound?
- Radiolabeling : Synthesize [¹⁸F]-N-(2-fluoroethyl)cyclohexanamine for PET imaging in rodent models; correlate uptake with behavioral assays .
- Microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine) in striatal regions post-administration .
Methodological Tables
Q. Table 1: Comparative Synthetic Yields Under Varied Conditions
| Reaction Temperature (°C) | Base Used | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 0–5 | K₂CO₃ | 78 | 96.2% |
| 25 | Et₃N | 65 | 89.5% |
| 0–5 | NaHCO₃ | 72 | 94.1% |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
